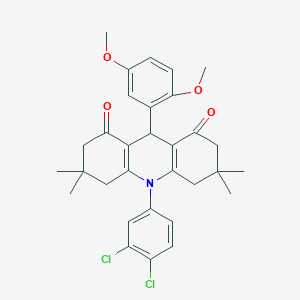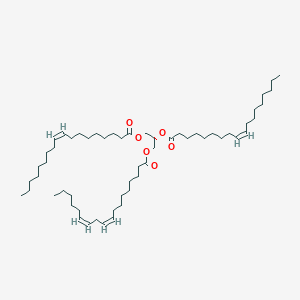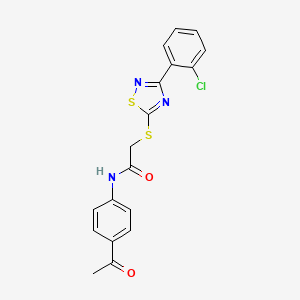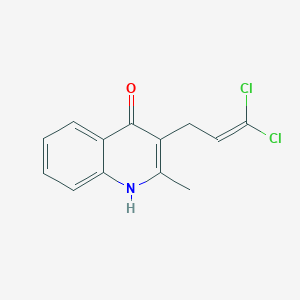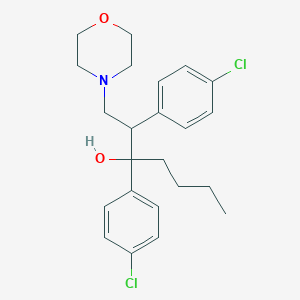
2,3-Bis(4-chlorophenyl)-1-(morpholin-4-YL)heptan-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MMV000619 is a compound identified as part of the Malaria Box initiative by the Medicines for Malaria Venture. This initiative aims to provide researchers with a diverse set of compounds that have shown activity against malaria parasites. MMV000619 has demonstrated significant potential in inhibiting the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MMV000619 involves multiple steps, starting from commercially available precursors. The key steps include:
- Formation of the core structure through a series of condensation reactions.
- Introduction of functional groups via substitution reactions.
- Purification and isolation of the final product using chromatographic techniques.
Industrial Production Methods: Industrial production of MMV000619 would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
- Scaling up the reaction conditions.
- Utilizing continuous flow reactors for better control over reaction parameters.
- Implementing advanced purification techniques such as high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions: MMV000619 undergoes various chemical reactions, including:
Oxidation: Conversion of specific functional groups to their oxidized forms.
Reduction: Reduction of certain moieties to achieve the desired chemical structure.
Substitution: Introduction of different substituents to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Use of halogenating agents or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation might yield ketones or aldehydes, while substitution could introduce various alkyl or aryl groups.
Scientific Research Applications
MMV000619 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of antimalarial agents.
Biology: Investigated for its effects on the life cycle of Plasmodium falciparum.
Medicine: Potential candidate for the development of new antimalarial drugs.
Industry: Utilized in the screening of compound libraries for antimalarial activity.
Mechanism of Action
The mechanism of action of MMV000619 involves inhibition of key enzymes and pathways essential for the survival of Plasmodium falciparum. It targets specific molecular pathways, disrupting the parasite’s ability to replicate and survive within the host. The exact molecular targets and pathways are still under investigation, but initial studies suggest interference with the parasite’s metabolic processes .
Comparison with Similar Compounds
MMV000620: Another compound from the Malaria Box with similar antimalarial activity.
MMV000621: Exhibits comparable inhibitory effects on Plasmodium falciparum.
MMV000622: Shares structural similarities and biological activity with MMV000619.
Uniqueness: MMV000619 stands out due to its specific mechanism of action and higher potency against certain strains of Plasmodium falciparum. Its unique structural features contribute to its effectiveness and potential as a lead compound for further drug development .
Properties
Molecular Formula |
C23H29Cl2NO2 |
|---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
2,3-bis(4-chlorophenyl)-1-morpholin-4-ylheptan-3-ol |
InChI |
InChI=1S/C23H29Cl2NO2/c1-2-3-12-23(27,19-6-10-21(25)11-7-19)22(17-26-13-15-28-16-14-26)18-4-8-20(24)9-5-18/h4-11,22,27H,2-3,12-17H2,1H3 |
InChI Key |
BDFXCUHFXTXXJL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=CC=C(C=C1)Cl)(C(CN2CCOCC2)C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-N-(4-{1H-naphtho[2,3-D]imidazol-2-YL}phenyl)benzamide](/img/structure/B10796047.png)
![ethyl 2-[(2-hydroxyphenyl)methylidene]-5-(4-methoxynaphthalen-1-yl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10796051.png)
![[4-(Diphenylmethyl)piperazin-1-yl][5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B10796054.png)
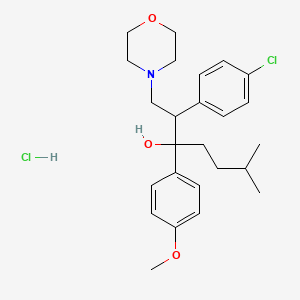
![2,6-dimethyl-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine](/img/structure/B10796083.png)
![(1S,5R,9S,12S)-13,13-dimethyl-7-oxatetracyclo[7.5.0.01,5.02,12]tetradecane-4,8-dione](/img/structure/B10796095.png)
![1-(9H-carbazol-9-yl)-3-[(3-methylbutyl)amino]propan-2-ol](/img/structure/B10796100.png)
![7-{[3-(Benzyloxy)phenyl][(4-methylpyridin-2-yl)amino]methyl}quinolin-8-ol](/img/structure/B10796104.png)
![N-[(5-chloro-8-hydroxyquinolin-7-yl)(4-methylphenyl)methyl]-3-methoxybenzamide](/img/structure/B10796108.png)
